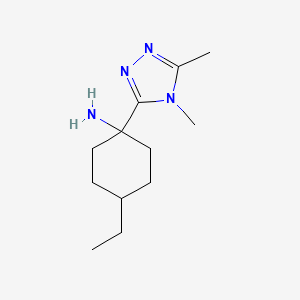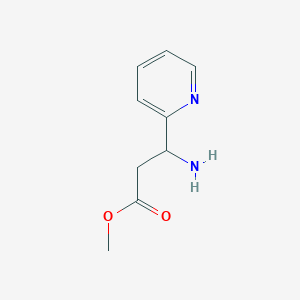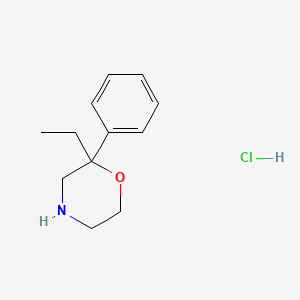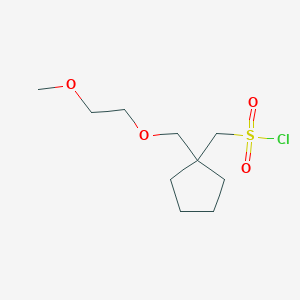
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride involves several steps. One common method includes the reduction of 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran at room temperature . The mixture is then stirred overnight and heated to 50°C for one hour. The resulting product is filtered and purified to obtain the desired compound .
Analyse Chemischer Reaktionen
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthon in the development of new drugs due to its broad range of chemical properties . In biology, it has shown potential as an antimicrobial agent . In medicine, derivatives of this compound have been studied for their anti-inflammatory, antitumor, and antiviral activities . In the industry, it is used as an intermediate in the synthesis of various pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved depend on the specific application and the target organism or system .
Vergleich Mit ähnlichen Verbindungen
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride is unique due to its specific structure and properties. Similar compounds include 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid and 1-methyl-4-chloromethylimidazole hydrochloride . These compounds share some chemical properties but differ in their specific applications and biological activities .
Eigenschaften
Molekularformel |
C8H17Cl2N3 |
|---|---|
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
1-(1-methyl-4,5-dihydroimidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-11-6-5-10-7(11)8(9)3-2-4-8;;/h2-6,9H2,1H3;2*1H |
InChI-Schlüssel |
WUDZKQSRUBLPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN=C1C2(CCC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)

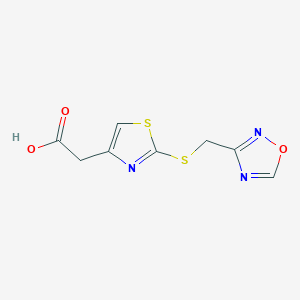


![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
